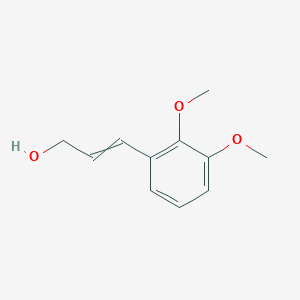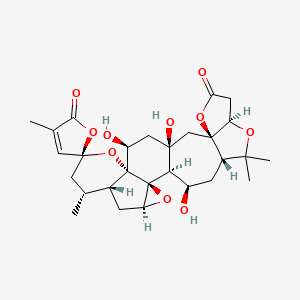
Wuweizidilactone H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wuweizidilactone H is a nortriterpenoid compound isolated from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine . This compound is known for its hepatoprotective properties and has been the subject of various scientific studies due to its potential therapeutic benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Wuweizidilactone H can be isolated from the fruit of Schisandra chinensis through a series of extraction and purification processes. The fruit is typically subjected to solvent extraction using aqueous acetone, followed by chromatographic techniques to purify the compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Wuweizidilactone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Wuweizidilactone H has a wide range of scientific research applications:
Mecanismo De Acción
Wuweizidilactone H exerts its effects primarily through its interaction with cellular pathways involved in liver protection. It is believed to modulate oxidative stress and inflammation, thereby protecting liver cells from damage . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of antioxidant enzymes and anti-inflammatory cytokines .
Comparación Con Compuestos Similares
Wuweizidilactone I: Another nortriterpenoid isolated from Schisandra chinensis with similar hepatoprotective properties.
Schindilactone H: A structurally related compound with notable biological activities.
Gomisin M2: A lignan from the same plant with hepatoprotective effects.
Uniqueness: Wuweizidilactone H stands out due to its specific structural features and potent hepatoprotective activity. Its unique configuration and the presence of specific functional groups contribute to its distinct biological effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H36O10 |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,6R,7R,9S,11R,12S,14S,16R,20R,23S,25R)-12,14,25-trihydroxy-3',7,22,22-tetramethylspiro[3,10,17,21-tetraoxaheptacyclo[12.11.0.02,4.02,11.06,11.016,20.016,23]pentacosane-9,5'-furan]-2',18-dione |
InChI |
InChI=1S/C28H36O10/c1-12-8-25(9-13(2)22(32)37-25)38-27-14(12)5-19-28(27,35-19)21-15(29)6-16-23(3,4)34-18-7-20(31)36-26(16,18)11-24(21,33)10-17(27)30/h9,12,14-19,21,29-30,33H,5-8,10-11H2,1-4H3/t12-,14-,15-,16+,17+,18-,19+,21-,24+,25-,26-,27-,28-/m1/s1 |
Clave InChI |
SVLAIBOYFCQLIY-PNNZTPFKSA-N |
SMILES isomérico |
C[C@@H]1C[C@]2(C=C(C(=O)O2)C)O[C@@]34[C@@H]1C[C@H]5[C@@]3(O5)[C@@H]6[C@@H](C[C@@H]7[C@]8(C[C@]6(C[C@@H]4O)O)[C@@H](CC(=O)O8)OC7(C)C)O |
SMILES canónico |
CC1CC2(C=C(C(=O)O2)C)OC34C1CC5C3(O5)C6C(CC7C(OC8C7(CC6(CC4O)O)OC(=O)C8)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


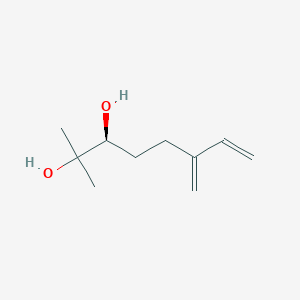
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
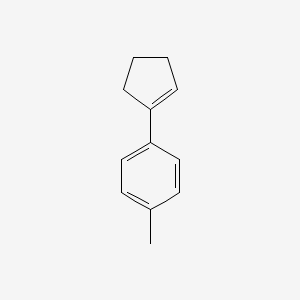
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
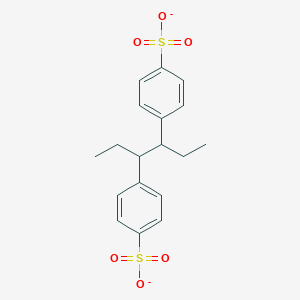
![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
